molecular formula C13H15N3 B13539295 1-(1-Benzyl-4-pyrazolyl)cyclopropanamine

1-(1-Benzyl-4-pyrazolyl)cyclopropanamine

Cat. No.: B13539295
M. Wt: 213.28 g/mol
InChI Key: YRECVXSKMJMTPP-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the reaction of 1-benzyl-1H-pyrazole with cyclopropanamine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to achieve the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

1-(1-Benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C13H15N3/c14-13(6-7-13)12-8-15-16(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9,14H2

InChI Key

YRECVXSKMJMTPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN(N=C2)CC3=CC=CC=C3)N

Origin of Product

United States

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